molecular formula C13H9FN2O B2583946 1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1225538-41-9

1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2583946
CAS No.: 1225538-41-9
M. Wt: 228.226
InChI Key: HIICLLACJBFIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzimidazolone derivative characterized by a bicyclic core structure comprising fused benzene and diazole rings. The substitution of a fluorine atom at the ortho position of the phenyl ring confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems. This compound is of interest in medicinal chemistry due to the benzimidazolone scaffold's prevalence in pharmacologically active molecules, such as kinase inhibitors, dopamine antagonists, and serotonin modulators .

Properties

IUPAC Name

3-(2-fluorophenyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13(16)17/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIICLLACJBFIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is then reacted with o-phenylenediamine to yield the desired benzodiazepine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that derivatives of benzodiazole compounds exhibit potent antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of key kinases and modulation of apoptotic pathways.
    • A study highlighted that compounds similar to 1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one demonstrated significant tumor growth inhibition in mouse models, suggesting its potential as an anticancer agent .
    CompoundTargetIC50 (nM)Reference
    Compound APLK4<10
    Compound BPim Kinases0.4 - 1.1
    Compound CMM1.S Cells640
  • Neuropharmacology
    • The compound's structural features suggest potential interactions with neurotransmitter receptors related to serotonin and dopamine pathways. This modulation can influence mood regulation and cognitive functions.
    • In vitro studies have shown that benzodiazole derivatives can enhance GABA receptor activity, which is crucial for treating conditions such as anxiety and depression .
  • Anti-inflammatory Properties
    • Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
    • In animal models, the compound has been shown to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .

Case Studies

In Vivo Antitumor Studies :
A notable study involved administering the compound to a genetically modified mouse model with induced tumors. Results indicated a marked reduction in tumor size compared to control groups, supporting its anticancer potential.

Pharmacokinetic Studies :
Research focused on the absorption and distribution characteristics of the compound demonstrated favorable profiles in animal models. These studies suggested that the compound could be developed into a therapeutic agent with manageable toxicity profiles .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Applications/Findings Reference
1-(2-Fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 2-Fluorophenyl at position 1 244.24 g/mol Investigated as a kinase inhibitor scaffold
Domperidone 5-Chloro, piperidinylpropyl chain 425.91 g/mol Dopamine antagonist; antiemetic agent
Flibanserin hydrochloride Trifluoromethylphenyl-piperazine ethyl chain 476.37 g/mol 5-HT1A agonist/5-HT2A antagonist
K32 (CK2 Inhibitor) 4,5,6,7-Tetrabromo substitution 443.81 g/mol Potent CK2 kinase inhibition
1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one Trifluoromethylphenyl at position 1 278.24 g/mol Enhanced metabolic stability

Key Observations:

Halogenation Effects :

  • Bromination (e.g., K32) significantly enhances kinase inhibitory activity due to halogen bonding and electron-withdrawing effects .
  • Chlorine in Domperidone improves binding to dopamine receptors, while fluorine in the target compound optimizes steric compatibility with enzyme active sites .

Aromatic Substituents: Trifluoromethyl groups (e.g., Flibanserin) increase lipophilicity and metabolic stability compared to mono-fluorinated analogues . Ortho-fluorophenyl groups in the target compound reduce steric hindrance compared to para-substituted derivatives, enabling better fit in hydrophobic pockets .

Heterocyclic Appendages :

  • Piperazine/piperidine chains (e.g., Domperidone, Flibanserin) enhance receptor selectivity but may reduce blood-brain barrier permeability due to increased polarity .

Key Findings:

  • The target compound’s benzimidazolone core is versatile, enabling interactions with diverse targets (kinases, GPCRs).
  • Fluorine at position 2 improves metabolic stability over non-halogenated analogues but may reduce solubility compared to hydroxylated derivatives .

Biological Activity

1-(2-Fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic settings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9FN2OC_{13}H_9FN_2O, with a molecular weight of approximately 232.22 g/mol. The presence of the fluorine atom in the phenyl ring can significantly influence the compound's biological activity, enhancing its lipophilicity and potentially improving its binding affinity to biological targets.

Pharmacological Activities

Research indicates that compounds with a benzodiazole core exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The structure-activity relationship (SAR) studies suggest that modifications on the benzodiazole scaffold can lead to enhanced anticancer activity. This includes the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Neuroprotective Effects : Some benzodiazole derivatives have been explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of recent literature highlights several key findings regarding the biological activity of benzodiazole derivatives:

  • Antimicrobial Efficacy : A study reported that specific benzodiazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/ml against fungal strains, outperforming standard antifungal agents like ketoconazole .
  • Anticancer Activity : In vitro studies demonstrated that benzodiazole derivatives could inhibit cancer cell lines with IC50 values ranging from 10 to 50 µM, indicating promising anticancer potential .
  • Structure-Activity Relationship : The incorporation of electron-withdrawing groups such as fluorine has been associated with increased potency against various pathogens and cancer cell lines. The presence of a 2-fluorophenyl group has been particularly noted for enhancing bioactivity due to improved interactions with biological targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
This compoundAntibacterial25 µg/ml (fungi)
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzodiazepineAnticancerIC50 = 20 µM
Benzimidazole DerivativeAntiviralIC50 = 15 µM

Q & A

What are the most reliable synthetic routes for 1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction intermediates be optimized?

Basic Research Question
The synthesis typically involves multi-step reactions, such as condensation of 2-fluorobenzonitrile derivatives with substituted anilines, followed by cyclization. For example, outlines a method using BCl₃ and AlCl₃ for condensation, yielding intermediates like 2-amino-2'-fluoro-3-methylbenzophenone. Optimization focuses on controlling reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for amine to nitrile), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (from 45% to 68%) are achieved by substituting hydroxylamine with NH₄OAc in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.